Cas no 7498-70-6 (1-Pentanol, 4-methyl-,1-(3,5-dinitrobenzoate))

7498-70-6 structure
Product name:1-Pentanol, 4-methyl-,1-(3,5-dinitrobenzoate)
1-Pentanol, 4-methyl-,1-(3,5-dinitrobenzoate) Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentanol, 4-methyl-,1-(3,5-dinitrobenzoate)
- 4-methylpentyl 3,5-dinitrobenzoate
- 3,5-Dinitro-benzoesaeure-isohexylester
- 3,5-dinitro-benzoic acid isohexyl ester
- 3.5-Dinitro-benzoesaeure-4-methyl-pentylester
- AC1L8999
- Isohexyl-(3.5-dinitro-benzoat)
- NSC407570
- NSC-407570
- 7498-70-6
- DTXSID70324705
-
- Inchi: InChI=1S/C13H16N2O6/c1-9(2)4-3-5-21-13(16)10-6-11(14(17)18)8-12(7-10)15(19)20/h6-9H,3-5H2,1-2H3
- InChI Key: LTRILQVJNRNSDS-UHFFFAOYSA-N
- SMILES: CC(C)CCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 296.10088
- Monoisotopic Mass: 296.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Density: 1.266
- Boiling Point: 407.8°Cat760mmHg
- Flash Point: 165.9°C
- Refractive Index: 1.547
- PSA: 112.58
1-Pentanol, 4-methyl-,1-(3,5-dinitrobenzoate) Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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